molecular formula C6H4Cl2S B1293878 2,6-Dichlorothiophenol CAS No. 24966-39-0

2,6-Dichlorothiophenol

Cat. No.: B1293878
CAS No.: 24966-39-0
M. Wt: 179.07 g/mol
InChI Key: JBISHCXLCGVPGW-UHFFFAOYSA-N
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Description

2,6-Dichlorothiophenol is an organosulfur compound with the molecular formula C6H4Cl2S. It is a derivative of thiophenol, where two chlorine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is known for its distinctive odor and is typically found as yellow crystals or chunks .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorothiophenol can be synthesized through various methods. One common method involves the chlorination of thiophenol in the presence of a catalyst. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, this compound is produced using a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichlorothiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it valuable in studying substitution and oxidation reactions.

    Biology: It is used in biochemical studies to investigate the effects of organosulfur compounds on biological systems.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs with organosulfur components.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichlorothiophenol involves its interaction with various molecular targets. The chlorine atoms and the thiol group play crucial roles in its reactivity. The thiol group can form strong bonds with metals and other electrophiles, making it a potent nucleophile. The chlorine atoms can participate in substitution reactions, allowing the compound to modify other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity compared to other thiophenol derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2,6-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBISHCXLCGVPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179680
Record name Benzenethiol, 2,6-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24966-39-0
Record name 2,6-Dichlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24966-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2,6-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2,6-dichloro-
Source EPA DSSTox
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Record name 2,6-dichlorothiophenol
Source European Chemicals Agency (ECHA)
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Record name 24966-39-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chlorine atoms' position in 2,6-Dichlorothiophenol in terms of its biological activity?

A1: Research suggests that the position of chlorine atoms on the benzene ring significantly influences the biological activity of phenolic compounds. Specifically, the presence of chlorine atoms at the 2 and 6 positions of phenol leads to significant growth-regulating activity in plants, as observed with 2,6-dichlorophenol []. This activity was observed through various plant bioassays, including wheat cylinder, pea segment, and pea curvature tests. Additionally, applying these compounds to the soil of potted tomato plants resulted in noticeable epinastic responses []. This suggests that the 2,6-dichloro substitution pattern might be crucial for interacting with specific biological targets in plants. Further research is needed to elucidate the exact mechanism behind this structure-activity relationship.

Q2: Can this compound be utilized in photocatalytic reactions, and what is the underlying mechanism?

A2: While the provided research doesn't directly investigate this compound in photocatalysis, it highlights the successful application of a tellurorhodamine chromophore for the aerobic oxidation of thiols to disulfides under visible light irradiation []. This photocatalytic system relies on the tellurorhodamine chromophore acting as both a sensitizer and a catalyst. The proposed mechanism involves the formation of a tellurorhodamine telluroxide intermediate upon reaction with water and singlet oxygen generated by the chromophore upon irradiation. This telluroxide then facilitates thiol oxidation, regenerating the tellurorhodamine and producing the disulfide []. Although the study focuses on a different catalyst, the successful photocatalytic oxidation of thiols, including the structurally similar 2-naphthalenethiol, suggests that this compound could potentially be investigated as a substrate in similar photocatalytic systems.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, one study specifically investigated the Cl35 nuclear quadrupole resonance (NQR) spectra of this compound and its organometallic derivatives with mercury, tin, and lead []. Although the abstract doesn't detail the specific findings, this indicates that NQR spectroscopy can be used to characterize this compound and study its electronic environment, particularly around the chlorine atoms. This information can be valuable for understanding its reactivity and interactions with other molecules.

Q4: What synthetic routes are available for producing this compound?

A4: While the provided research doesn't delve into the specific synthesis of this compound, one study outlines a novel method for synthesizing arylthiols []. Although the exact details of this method are not provided in the abstract, this suggests potential alternative routes for synthesizing this compound and other structurally related arylthiols. This information can be beneficial for researchers seeking to synthesize this compound for further investigations.

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